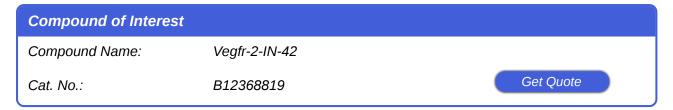


Vegfr-2-IN-42: A Technical Guide to its Role in Angiogenesis Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anticancer therapeutics.[1][2] Pathological angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen to support their growth and metastasis.[1][2] **Vegfr-2-IN-42** is a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity. This document provides a comprehensive technical overview of **Vegfr-2-IN-42**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction to VEGFR-2 and Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs) are the primary regulators of angiogenesis.[2][3] VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is predominantly expressed on endothelial cells and plays a pivotal role in mediating the downstream signaling cascades initiated by VEGF-A binding.[2][4] This interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, leading to the activation of multiple signaling pathways that drive endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7] Dysregulation of VEGFR-2 signaling is a key contributor to tumor angiogenesis.[1][8]

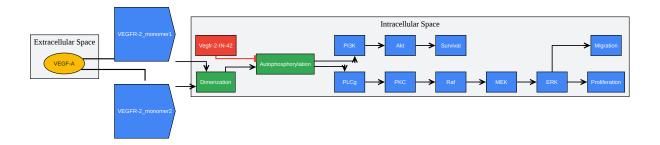


Therefore, inhibiting VEGFR-2 activity is a validated and effective strategy for anti-cancer drug development.[1]

Mechanism of Action of Vegfr-2-IN-42

Vegfr-2-IN-42 is a type II tyrosine kinase inhibitor that targets the ATP-binding pocket of the VEGFR-2 kinase domain. By occupying this site, it prevents the binding of ATP, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[9] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation and migration, ultimately resulting in the suppression of angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition by Vegfr-2-IN-42



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Caption: VEGFR-2 signaling pathway and the inhibitory action of **Vegfr-2-IN-42**.

Quantitative Efficacy Data

The anti-angiogenic and anti-tumor activities of **Vegfr-2-IN-42** have been evaluated in a series of in vitro and in vivo assays. The following tables summarize the key quantitative data.



Table 1: In Vitro Kinase and Cell-Based Assay Data

Assay Type	Target/Cell Line	Endpoint	Vegfr-2-IN-42 IC50
VEGFR-2 Kinase Assay	Recombinant Human VEGFR-2	Kinase Inhibition	5.2 nM
Cell Proliferation Assay	Human Umbilical Vein Endothelial Cells (HUVEC)	Inhibition of VEGF- induced Proliferation	15.8 nM
Cell Migration Assay	HUVEC	Inhibition of VEGF- induced Migration	22.4 nM
Tube Formation Assay	HUVEC on Matrigel	Inhibition of Tube Formation	35.1 nM
Cytotoxicity Assay	A549 (Lung Carcinoma)	Inhibition of Cell Growth	1.2 μΜ
Cytotoxicity Assay	HepG2 (Hepatocellular Carcinoma)	Inhibition of Cell Growth	2.5 μΜ
Cytotoxicity Assay	MCF-7 (Breast Carcinoma)	Inhibition of Cell Growth	3.1 μΜ

Table 2: In Vivo Tumor Growth Inhibition

Tumor Model	Dosing Regimen	Tumor Growth Inhibition (%)	Change in Microvessel Density (%)
A549 Xenograft	50 mg/kg, p.o., daily	65%	-55%
HepG2 Xenograft	50 mg/kg, p.o., daily	58%	-48%
MCF-7 Xenograft	75 mg/kg, p.o., daily	52%	-42%

Detailed Experimental Protocols In Vitro VEGFR-2 Kinase Assay



This assay measures the ability of **Vegfr-2-IN-42** to inhibit the kinase activity of recombinant human VEGFR-2.

- Materials: Recombinant human VEGFR-2 (intracellular domain), poly(Glu, Tyr) 4:1 substrate,
 ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Protocol:
 - Prepare a serial dilution of Vegfr-2-IN-42 in kinase buffer.
 - Add 5 μL of the diluted compound or vehicle control to the wells of a 96-well plate.
 - Add 5 μL of a solution containing recombinant VEGFR-2 and the poly(Glu, Tyr) substrate to each well.
 - \circ Initiate the kinase reaction by adding 10 μ L of ATP solution.
 - Incubate the plate at 30°C for 60 minutes.
 - Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
 - Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

HUVEC Proliferation Assay

This assay assesses the effect of **Vegfr-2-IN-42** on the proliferation of endothelial cells stimulated with VEGF.

- Materials: Human Umbilical Vein Endothelial Cells (HUVEC), endothelial cell growth medium, VEGF-A, serum-free medium, 96-well cell culture plates, and a cell proliferation detection reagent (e.g., CellTiter-Glo®).
- Protocol:
 - Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.



- Starve the cells in serum-free medium for 4 hours.
- Treat the cells with a serial dilution of Vegfr-2-IN-42 or vehicle control for 1 hour.
- Stimulate the cells with 20 ng/mL VEGF-A.
- Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Measure cell viability using a suitable proliferation reagent.
- Determine the IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Study

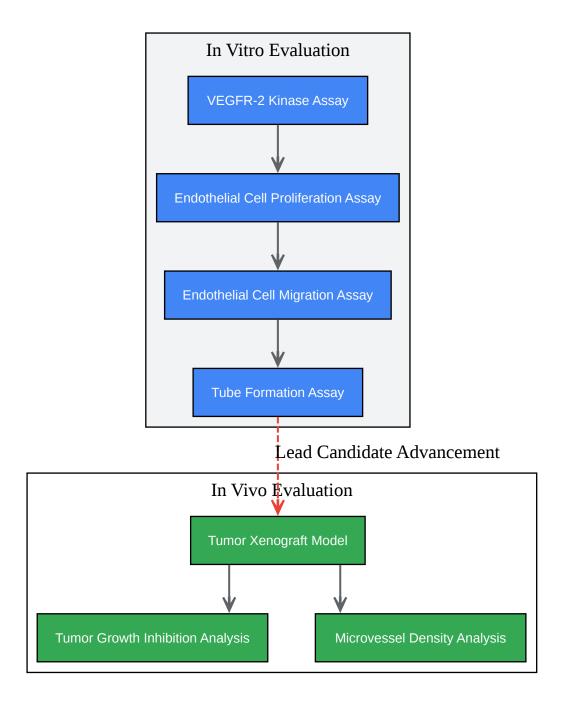
This study evaluates the anti-tumor efficacy of Vegfr-2-IN-42 in a mouse model.

- Animal Model: Athymic nude mice (6-8 weeks old).
- Tumor Cells: A549 human lung carcinoma cells.
- Protocol:
 - Subcutaneously inject 5 x 106 A549 cells into the flank of each mouse.
 - Allow the tumors to grow to an average volume of 100-150 mm3.
 - Randomize the mice into treatment and vehicle control groups (n=8-10 mice/group).
 - Administer Vegfr-2-IN-42 (e.g., 50 mg/kg) or vehicle control orally once daily.
 - Measure tumor volume and body weight every 2-3 days.
 - After a predetermined treatment period (e.g., 21 days), sacrifice the animals and excise the tumors.
 - Calculate the percentage of tumor growth inhibition.
 - Process a portion of the tumor tissue for immunohistochemical analysis of microvessel density (e.g., using an anti-CD31 antibody).



Experimental Workflow Overview

The evaluation of a VEGFR-2 inhibitor like **Vegfr-2-IN-42** typically follows a structured workflow from initial screening to in vivo efficacy studies.



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Caption: A typical experimental workflow for the evaluation of Vegfr-2-IN-42.



Conclusion

Vegfr-2-IN-42 demonstrates potent and selective inhibition of VEGFR-2 kinase activity, leading to significant anti-angiogenic and anti-tumor effects in both in vitro and in vivo models. The data presented in this technical guide support its further development as a potential therapeutic agent for the treatment of solid tumors. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel VEGFR-2 inhibitors.

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